

Statistical validation of Gnetumontanin B's in-vitro and in-vivo data.

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Compound of Interest

Compound Name: **Gnetumontanin B**

Cat. No.: **B12439993**

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Gnetumontanin B: A Comparative Analysis of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in-vitro and in-vivo data for **Gnetumontanin B**, a stilbenoid found in Gnetum species. Due to the limited availability of studies on isolated **Gnetumontanin B**, this guide also includes data from a Gnetum montanum extract (GME) in which **Gnetumontanin B** is a known constituent. The performance of **Gnetumontanin B** and GME is compared with other well-researched stilbenoids, namely Resveratrol, Gnetin C, and Piceatannol, to offer a broader context for its potential therapeutic applications.

Data Presentation

In-Vitro Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gnetum montanum extract (containing **Gnetumontanin B**) and other stilbenoids against various cancer cell lines. It is important to note that the data for GME reflects the activity of a complex mixture and not solely **Gnetumontanin B**.

Compound/ Extract	Cell Line	Cancer Type	IC50 Value	Incubation Time	Citation
Gnetum montanum Extract (GME)	SW480	Colon Cancer	126.50 μ g/mL	24 h	[1]
78.25 μ g/mL	48 h	[1]			
50.77 μ g/mL	72 h	[1]			
Gnetin C	HL60	Leukemia	13 μ M	Not Specified	[2]
PANC-1	Pancreatic Cancer	16.29 ± 1.11 μ M	48 h	[3]	
AsPC-1	Pancreatic Cancer	13.83 ± 0.92 μ M	48 h	[3]	
HT-29	Colon Cancer	39.37 ± 4.9 μ g/mL (as MSE)	48 h	[3]	
MCF-7	Breast Cancer	37.3 ± 0.9 μ g/mL (as MSE)	48 h	[3]	
LNCaP	Prostate Cancer	34.26 ± 0.11 μ g/mL (as MSE)	48 h	[3]	
DU145	Prostate Cancer	39.38 ± 3.62 μ g/mL (as MSE)	48 h	[3]	
PC-3	Prostate Cancer	38.26 ± 0.24 μ g/mL (as MSE)	48 h	[3]	
Resveratrol	PANC-1	Pancreatic Cancer	36.26 ± 0.66 μ M	48 h	[3]

AsPC-1	Pancreatic Cancer	31.14 ± 1.38 μM	48 h	[3]
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In-Vivo Anti-Cancer Activity

This table presents the in-vivo anti-cancer efficacy of *Gnetum montanum* extract (GME) in animal models. Currently, no specific in-vivo anti-cancer studies on isolated **Gnetumontanin B** have been identified.

Compound/Extract	Animal Model	Cancer Type	Dosage	Administration Route	Key Findings	Citation
Gnetum montanum Extract (GME)	Zebrafish Xenograft	Colon Cancer (SW480 cells)	Not Specified	Not Specified	Significantly inhibited the growth and migration of SW480 cells.	[1]
Nude Mice Xenograft	Colon Cancer (SW480 cells)	28 mg/kg/day	Not Specified	Reduced tumor weight by approximately 32.19%.		[1]
56 mg/kg/day	Not Specified	Reduced tumor weight by approximately 53.17% (p < 0.01).				[1]
Gnetin C	Subcutaneous Xenografts	PC3M-Luc Prostate Cancer	25 mg/kg	Intraperitoneal	Tumor inhibitory effects comparable to Pterostilbene at 50 mg/kg.	[2]
50 mg/kg	Intraperitoneal	Demonstrated the most potent tumor	[2]			

inhibitory
effects.

Melinjo
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(MSE)

Colon-26
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Bearing
Mice

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growth,
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metastases

[3]

Experimental Protocols

In-Vitro TNF- α Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in-vitro anti-inflammatory activity of a compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF- α) production in macrophages.

Cell Culture:

- Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

Assay Procedure:

- Seed the macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound (e.g., **Gnetumontanin B**) for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production. A vehicle control (no compound) and a negative control (no LPS) should be included.
- Incubate the plates for 18-24 hours at 37°C.
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits TNF-α production by 50%.

In-Vitro Apoptosis Assay in SW480 Colon Cancer Cells

This protocol outlines the methodology used to evaluate the induction of apoptosis in SW480 human colon cancer cells by a test compound.

Cell Culture:

- SW480 cells are maintained in L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere without CO₂.

Assay Procedure:

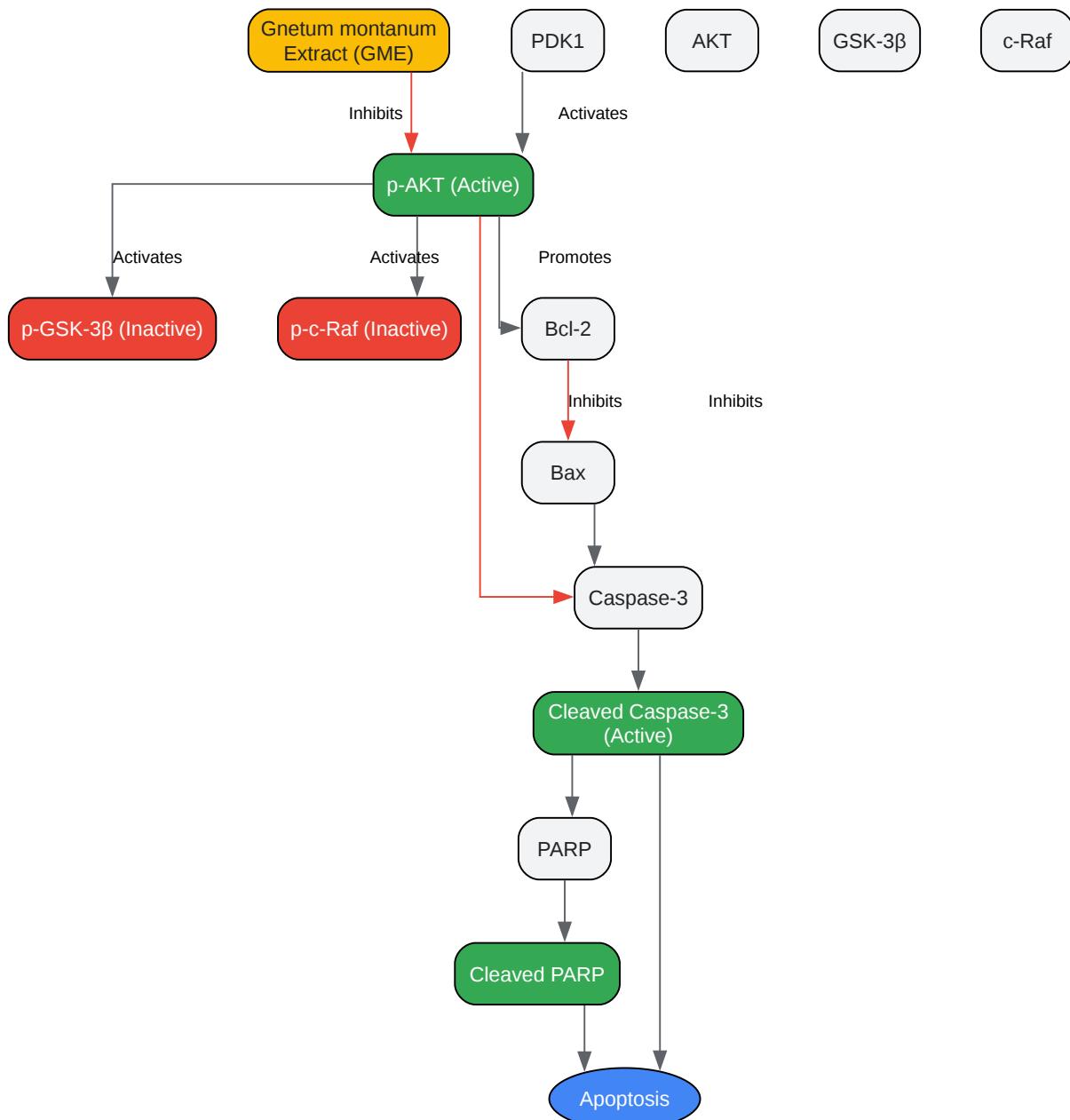
- Seed SW480 cells in 6-well plates at a density of 2×10^5 cells/well and allow them to attach overnight.
- Treat the cells with different concentrations of the test compound (e.g., *Gnetum montanum* extract) for 24, 48, and 72 hours. A vehicle-treated control group should be included.
- Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X binding buffer.

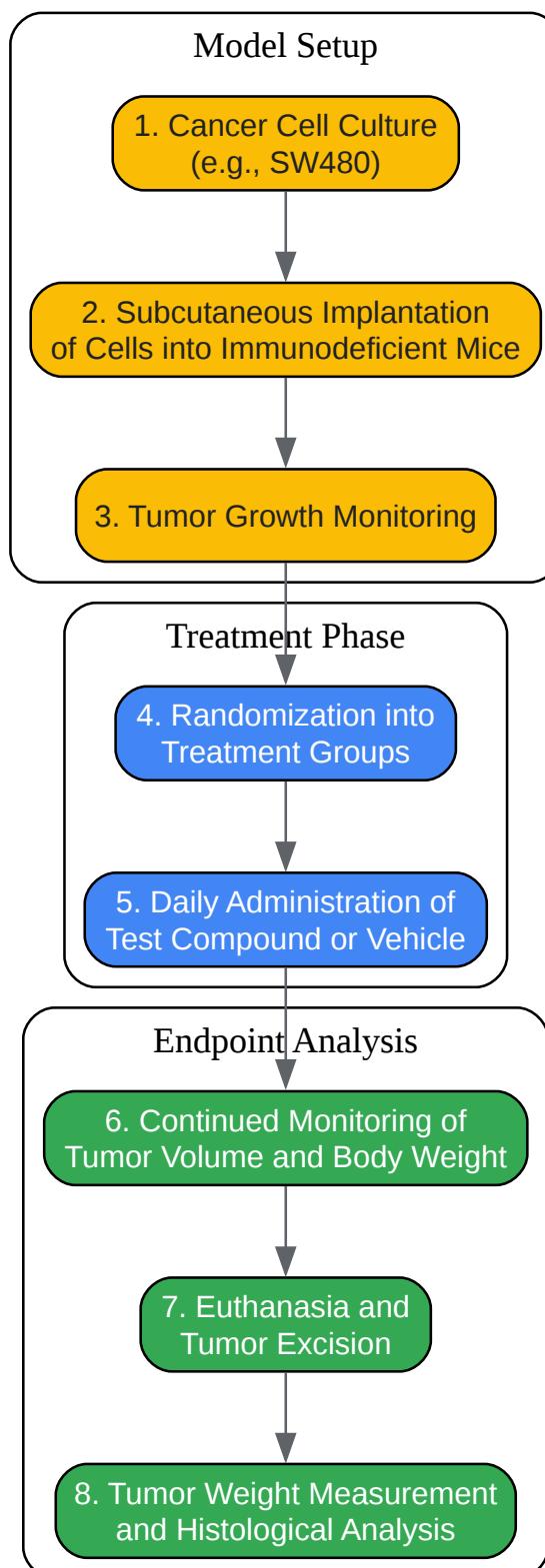
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in different stages of apoptosis (early apoptosis: Annexin V+/PI-; late apoptosis/necrosis: Annexin V+/PI+).

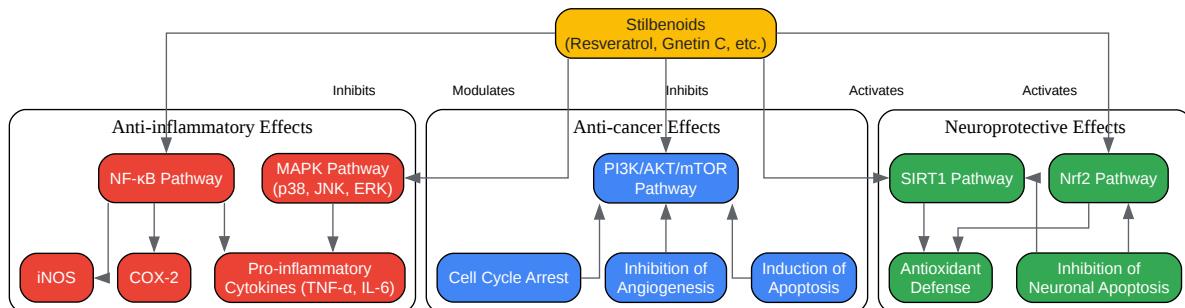
Signaling Pathways and Experimental Workflows

Gnetum montanum Extract (GME) and the AKT Signaling Pathway

Studies on Gnetum montanum extract, which contains **Gnetumontanin B**, suggest that its anti-cancer effects in SW480 colon cancer cells are mediated through the inhibition of the AKT signaling pathway.^[1] This pathway is crucial for cell survival, proliferation, and growth.







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